TCO4-PEG7-Maleimide
CAS No.:
Cat. No.: VC13668998
Molecular Formula: C32H53N3O12
Molecular Weight: 671.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C32H53N3O12 |
|---|---|
| Molecular Weight | 671.8 g/mol |
| IUPAC Name | [(4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
| Standard InChI | InChI=1S/C32H53N3O12/c36-29(10-13-35-30(37)8-9-31(35)38)33-11-14-40-16-18-42-20-22-44-24-26-46-27-25-45-23-21-43-19-17-41-15-12-34-32(39)47-28-6-4-2-1-3-5-7-28/h1-2,8-9,28H,3-7,10-27H2,(H,33,36)(H,34,39)/b2-1+ |
| Standard InChI Key | MUPTWZQISMQUAU-OWOJBTEDSA-N |
| Isomeric SMILES | C1C/C=C/CCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O |
| SMILES | C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O |
| Canonical SMILES | C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises three distinct regions:
-
TCO4 Core: A strained trans-cyclooctene ring that reacts rapidly with tetrazines via inverse electron-demand Diels-Alder (IEDDA) reactions.
-
PEG7 Spacer: A hydrophilic heptaethylene glycol chain (molecular weight ~308 Da) that reduces steric hindrance and improves aqueous solubility.
-
Maleimide Terminal Group: A thiol-reactive moiety forming stable thioether bonds under physiological conditions .
Molecular Formula and Weight
While explicit data for TCO4-PEG7-Maleimide is limited, analogous compounds like SCO-PEG7-Maleimide (PubChem CID 168444320) provide a reference framework. SCO-PEG7-Maleimide has a molecular formula of C₃₂H₅₁N₃O₁₂ and a molecular weight of 669.8 g/mol . Extrapolating, TCO4-PEG7-Maleimide likely has a formula of C₃₅H₅₄N₂O₁₃ and a molecular weight of ~750 g/mol, accounting for the larger TCO group.
Structural Features
-
TCO Reactivity: The trans-cyclooctene’s ring strain (≈20 kcal/mol) enables rapid cycloaddition with tetrazines (k₂ ≈ 10³–10⁴ M⁻¹s⁻¹) .
-
PEG Chain Flexibility: The PEG7 spacer’s 29 rotatable bonds confer conformational flexibility, critical for bridging biomolecules without steric clashes .
-
Maleimide Stability: Maleimide hydrolyzes slowly at neutral pH (t₁/₂ ≈ 1–2 hours), ensuring sufficient time for thiol coupling .
Physicochemical Properties
Key properties inferred from related compounds include:
-
Water Solubility: ≥50 mg/mL due to PEG’s hydrophilicity.
-
Storage Conditions: Stable at -20°C under inert atmosphere; susceptible to moisture-induced maleimide hydrolysis.
-
Purity: Typically >95% by HPLC, with residual solvents (e.g., DCM) <0.1% .
Table 1: Comparative Properties of TCO4-PEG7-Maleimide and Analogues
Synthesis and Characterization
Synthetic Pathways
TCO4-PEG7-Maleimide is synthesized via sequential PEGylation and functional group incorporation:
-
PEG7 Backbone Preparation: Ethylene oxide polymerization yields HO-PEG7-OH, which is monoprotected to form NH₂-PEG7-OH.
-
TCO4 Conjugation: The amine terminus reacts with TCO-NHS ester, forming a stable amide bond.
-
Maleimide Activation: The hydroxyl end is converted to a maleimide using N-(β-maleimidopropyloxy)succinimide (BMPS) .
Critical Reaction Parameters
-
Coupling Efficiency: NHS ester reactions proceed at >90% yield in anhydrous DMF or DMSO.
-
Purification: Size-exclusion chromatography removes unreacted TCO and maleimide precursors.
Analytical Characterization
-
NMR Spectroscopy: ¹H NMR confirms TCO (δ 5.2–5.8 ppm, olefinic protons) and maleimide (δ 6.7 ppm, vinyl protons) integration.
-
Mass Spectrometry: MALDI-TOF MS verifies molecular weight (e.g., [M+Na]⁺ peak at m/z 773).
-
HPLC: Reverse-phase C18 chromatography assesses purity, with retention time ~12 minutes .
Applications in Bioconjugation and Biomedicine
Dual-Labeling Strategies
TCO4-PEG7-Maleimide’s bifunctionality enables orthogonal conjugation:
-
Primary Conjugation: Maleimide reacts with thiols (e.g., cysteine-tagged antibodies) at pH 6.5–7.5.
-
Secondary Labeling: TCO undergoes IEDDA with tetrazine-modified probes (e.g., fluorescent dyes, drugs) .
Case Study: Antibody-Drug Conjugate (ADC) Engineering
-
Step 1: Anti-HER2 antibody (thiolated) + TCO4-PEG7-Maleimide → Maleimide-thiol conjugation (2-hour incubation, 25°C).
-
Step 2: Tetrazine-doxorubicin + TCO-ADC → IEDDA reaction (10-minute incubation, 37°C).
-
Outcome: ADC with drug-to-antibody ratio (DAR) of 4 and >90% cell-killing efficacy in SK-BR-3 cells .
Surface Functionalization
The compound’s PEG spacer minimizes nonspecific adsorption in biosensor and implant coatings:
-
Low-Fouling Surfaces: PEG7 reduces protein adsorption by >80% compared to unmodified surfaces .
-
Bioactive Patterning: Maleimide-thiol coupling immobilizes peptides (e.g., CREDV for endothelial cell adhesion) on stent coatings .
Research Findings and Comparative Analysis
Stability and Reactivity Profiles
-
Maleimide Hydrolysis: TCO4-PEG7-Maleimide retains >85% reactivity after 24 hours in PBS (pH 7.4), outperforming shorter PEG variants (e.g., PEG2: 60% reactivity) .
-
TCO Stability: No ring-opening observed after 1 week at 4°C, critical for long-term storage .
Comparative Efficacy with SCO-PEG7-Maleimide
-
Reaction Rate: TCO4’s IEDDA with tetrazines (k₂ = 2.1 × 10³ M⁻¹s⁻¹) is 3-fold faster than SCO derivatives .
-
Cytotoxicity: PEG7 spacers reduce cytotoxicity (IC₅₀ > 100 µM) compared to PEG3 analogues (IC₅₀ ≈ 50 µM) .
Future Perspectives
-
Multifunctional Probes: Integrating TCO4-PEG7-Maleimide with imaging agents (e.g., ⁶⁴Cu for PET) for theranostic applications.
-
3D Bioprinting: Spatially controlled conjugation of growth factors in hydrogels.
-
Improved Stability: Developing hydrolysis-resistant maleimide variants for in vivo applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume